molecular formula C15H24FeO6 B076845 Iron acetylacetone CAS No. 14024-18-1

Iron acetylacetone

Cat. No.: B076845
CAS No.: 14024-18-1
M. Wt: 356.19 g/mol
InChI Key: LZKLAOYSENRNKR-RKFKAVRRSA-N
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Description

Iron acetylacetone is a useful research compound. Its molecular formula is C15H24FeO6 and its molecular weight is 356.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Iron acetylacetone, often abbreviated as Fe(acac)3, is a ferric coordination complex featuring acetylacetonate (acac) ligands . It is part of a family of metal acetylacetonates and is used as a reagent in synthetic chemistry . The primary targets of Fe(acac)3 are the molecules involved in various chemical transformations such as oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides, and trans-esterifications .

Mode of Action

Fe(acac)3 interacts with its targets through its acetylacetonate ligands. These ligands are β-diketones that exist in two rapidly inter-convertible tautomeric forms . Typically, both oxygen atoms of the ligand bind to the iron to form a six-membered chelate ring . This binding can occur in several ways, such as acetylacetonato ion complexes, neutral acetylacetone complexes, olefin complexes, or carbon-bonded complexes .

Biochemical Pathways

Fe(acac)3 plays a significant role in various catalyzed reactions. It has been demonstrated in several total syntheses . For instance, Fe(acac)3 catalyzes the dimerization of isoprene to a mixture of 1,5-dimethyl-1,5-cyclooctadiene and 2,5-dimethyl-1,5-cyclooctadiene . It also catalyzes the ring-opening polymerization of 1,3-benzoxazine . These reactions indicate that Fe(acac)3 affects multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

It is known that fe(acac)3 is a red air-stable solid that dissolves in nonpolar organic solvents . This suggests that its bioavailability could be influenced by these properties.

Result of Action

The molecular and cellular effects of Fe(acac)3’s action depend on the specific reaction it is involved in. For example, in the dimerization of isoprene, Fe(acac)3 promotes the formation of specific cyclic compounds . In the ring-opening polymerization of 1,3-benzoxazine, it facilitates the formation of polymers .

Action Environment

The action, efficacy, and stability of Fe(acac)3 can be influenced by various environmental factors. For instance, the presence of other molecules can affect the binding of acetylacetone to iron . Additionally, the solvent used can impact the solubility and therefore the bioavailability of Fe(acac)3

Properties

CAS No.

14024-18-1

Molecular Formula

C15H24FeO6

Molecular Weight

356.19 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;iron

InChI

InChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b4-3+;2*4-3-;

InChI Key

LZKLAOYSENRNKR-RKFKAVRRSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe]

SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Fe]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe]

14024-18-1

physical_description

Dry Powder
Dark red powder;  Insoluble in water;  [Alfa Aesar MSDS]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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